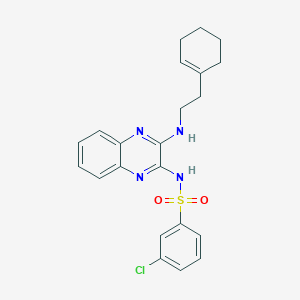
3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN4O2S and its molecular weight is 442.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety, which is significant in medicinal chemistry due to its diverse biological activities. The structural formula can be summarized as follows:
- Molecular Formula : C19H22ClN3O2S
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including the compound , exhibit notable antimicrobial activity. A study found that related benzenesulfonamides demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.45 to 6.72 mg/mL against E. coli and S. aureus .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 4a | 6.67 | E. coli |
| 4h | 6.63 | S. aureus |
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways . Specifically, the mechanism may involve the inhibition of key enzymes responsible for tumor growth.
Anti-inflammatory Effects
In vivo studies have demonstrated that related sulfonamides can significantly reduce inflammation markers in animal models. For instance, compounds derived from benzenesulfonamides showed a reduction in carrageenan-induced edema, indicating anti-inflammatory properties .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It may interact with various receptors, modulating their activity and leading to downstream biological effects.
- Oxidative Stress Modulation : The compound could influence oxidative stress pathways, contributing to its anti-inflammatory and anticancer effects.
Case Studies and Experimental Findings
Several studies have focused on the biological evaluation of sulfonamide derivatives:
- In Vitro Studies : A study reported that a series of benzenesulfonamides exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
- In Vivo Evaluations : Research involving animal models showed that certain benzenesulfonamide derivatives effectively reduced inflammation and pain responses .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .
Propriétés
IUPAC Name |
3-chloro-N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-17-9-6-10-18(15-17)30(28,29)27-22-21(24-14-13-16-7-2-1-3-8-16)25-19-11-4-5-12-20(19)26-22/h4-7,9-12,15H,1-3,8,13-14H2,(H,24,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSDEOXTULALMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














